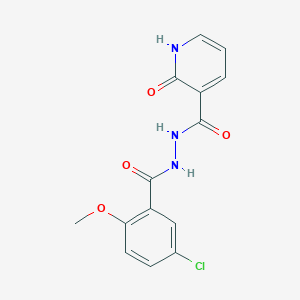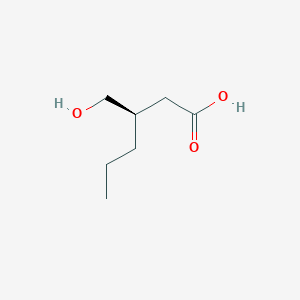
tert-Butyl 6-(bromomethyl)indoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-(bromomethyl)indoline-1-carboxylate: is a synthetic organic compound that belongs to the indoline family Indoline derivatives are significant due to their presence in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(bromomethyl)indoline-1-carboxylate typically involves the bromination of a suitable indoline precursor. One common method is the bromination of tert-Butyl indoline-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine reagents.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 6-(bromomethyl)indoline-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of indole-2-carboxylates.
Reduction: Formation of indoline-1-methanol derivatives.
Applications De Recherche Scientifique
tert-Butyl 6-(bromomethyl)indoline-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: Potential precursor for the development of drugs targeting various biological pathways.
Material Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-(bromomethyl)indoline-1-carboxylate largely depends on its chemical reactivity. The bromomethyl group is highly reactive and can participate in various nucleophilic substitution reactions, leading to the formation of diverse derivatives. These derivatives can interact with biological targets, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
tert-Butyl indoline-1-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of an indoline ring, leading to different reactivity and applications.
Uniqueness: tert-Butyl 6-(bromomethyl)indoline-1-carboxylate is unique due to the presence of both the indoline ring and the bromomethyl group, which confer distinct reactivity and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C14H18BrNO2 |
|---|---|
Poids moléculaire |
312.20 g/mol |
Nom IUPAC |
tert-butyl 6-(bromomethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-5,8H,6-7,9H2,1-3H3 |
Clé InChI |
LRKHCOAIIGOXEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


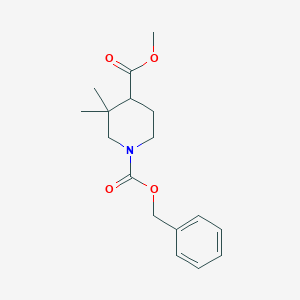
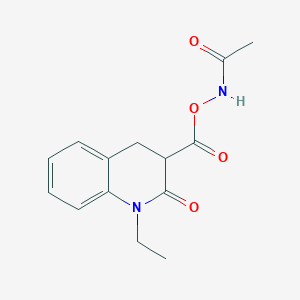
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)
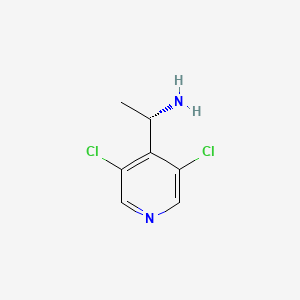
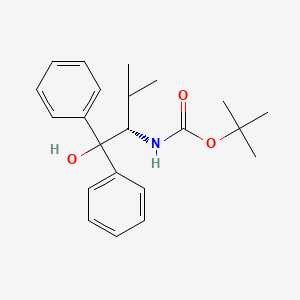
![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
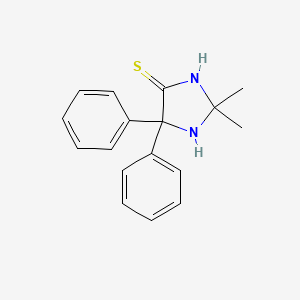
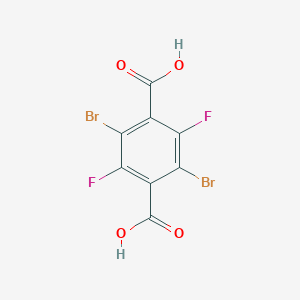
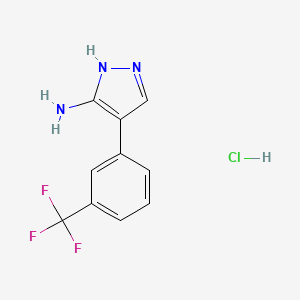


![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)
